molecular formula C8H17N B13161648 2,5-Diethylpyrrolidine

2,5-Diethylpyrrolidine

Cat. No.: B13161648
M. Wt: 127.23 g/mol
InChI Key: RDZWGZPNDVFBBJ-UHFFFAOYSA-N
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Description

2,5-Diethylpyrrolidine is a heterocyclic organic compound featuring a five-membered ring with two ethyl groups attached to the second and fifth carbon atoms. This compound belongs to the pyrrolidine family, which is known for its diverse applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethylpyrrolidine can be achieved through various methods. One common approach involves the reaction of pyrrolidine with ethyl halides under basic conditions. Another method includes the use of Grignard reagents, where ethylmagnesium bromide reacts with pyrrolidine to introduce the ethyl groups at the desired positions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diethylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Diethylpyrrolidine finds applications in several scientific fields:

Mechanism of Action

The mechanism of action of 2,5-Diethylpyrrolidine involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting specific biochemical pathways. The ethyl groups on the pyrrolidine ring influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

    2,5-Dimethylpyrrolidine: Similar structure but with methyl groups instead of ethyl groups.

    2,5-Di-tert-butylpyrrolidine: Features bulkier tert-butyl groups, leading to different steric and electronic properties.

    2,5-Diethylpyrrolidine-1-oxyl: An oxidized form with distinct redox properties.

Uniqueness: this compound is unique due to its specific ethyl substitutions, which confer distinct chemical reactivity and biological activity compared to its analogs. The ethyl groups provide a balance between steric hindrance and electronic effects, making it a versatile compound in various applications .

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

2,5-diethylpyrrolidine

InChI

InChI=1S/C8H17N/c1-3-7-5-6-8(4-2)9-7/h7-9H,3-6H2,1-2H3

InChI Key

RDZWGZPNDVFBBJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(N1)CC

Origin of Product

United States

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